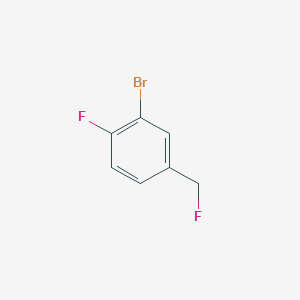

2-Bromo-1-fluoro-4-(fluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Bromo-1-fluoro-4-(fluoromethyl)benzene” is a derivative of benzene, with a bromine atom and a fluorine atom bonded to the benzene ring . It is used as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .

Synthesis Analysis

The synthesis of “2-Bromo-1-fluoro-4-(fluoromethyl)benzene” can be achieved through various methods. One such method involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide . Another method involves the use of wet tetra-n-butylammonium fluoride (TBAF·3H2O) as either a base or a fluorine source .Molecular Structure Analysis

The molecular formula of “2-Bromo-1-fluoro-4-(fluoromethyl)benzene” is C7H3BrF4 . The average mass is 242.996 Da and the monoisotopic mass is 241.935425 Da .Chemical Reactions Analysis

“2-Bromo-1-fluoro-4-(fluoromethyl)benzene” can undergo various chemical reactions. For instance, it can form a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds, such as the pesticides Flusilazole . It is also a standard substrate for cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-1-fluoro-4-(fluoromethyl)benzene” include a density of 1.5±0.1 g/cm3, a boiling point of 171.0±0.0 °C at 760 mmHg, and a flash point of 64.4±0.0 °C . It also has a molar refractivity of 38.8±0.3 cm3 .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Bromo-1-fluoro-4-(fluoromethyl)benzene:

Pharmaceutical Synthesis

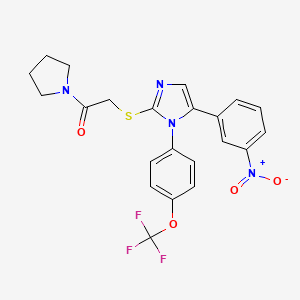

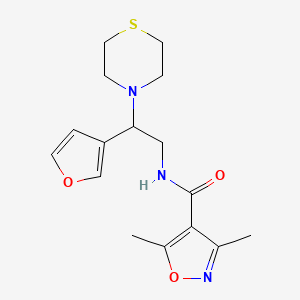

2-Bromo-1-fluoro-4-(fluoromethyl)benzene is frequently used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to participate in reactions that form the backbone of many drugs, particularly those targeting neurological and inflammatory conditions .

Organic Synthesis

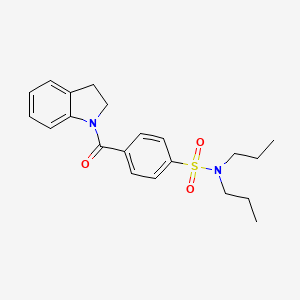

This compound is valuable in organic synthesis, serving as a building block for the creation of more complex molecules. It is often used in the development of new organic materials and in the study of reaction mechanisms .

Material Science

In material science, 2-Bromo-1-fluoro-4-(fluoromethyl)benzene is utilized in the synthesis of polymers and other advanced materials. Its incorporation can enhance the properties of these materials, such as their thermal stability and resistance to degradation .

Agricultural Chemistry

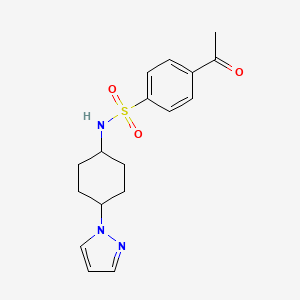

The compound is also employed in the development of agrochemicals. It can be used to synthesize herbicides, fungicides, and insecticides, contributing to the protection of crops and the improvement of agricultural yields .

Environmental Chemistry

In environmental chemistry, 2-Bromo-1-fluoro-4-(fluoromethyl)benzene is used in the study of pollutant degradation and the development of methods for environmental remediation. Its reactivity makes it a useful tool for understanding how pollutants break down in the environment .

Chemical Biology

Researchers in chemical biology use this compound to study biological processes at the molecular level. It can be used to label or modify biomolecules, helping scientists understand the interactions and functions of various biological systems .

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-1-fluoro-4-(fluoromethyl)benzene is used to design and synthesize new therapeutic agents. Its unique properties allow for the creation of molecules with specific biological activities, which can lead to the development of new drugs .

Catalysis Research

The compound is also used in catalysis research, where it serves as a precursor for the development of new catalysts. These catalysts can be used to accelerate chemical reactions, making industrial processes more efficient and sustainable .

Safety and Hazards

“2-Bromo-1-fluoro-4-(fluoromethyl)benzene” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . It is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, and use only non-sparking tools .

properties

IUPAC Name |

2-bromo-1-fluoro-4-(fluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKBDFDTKMSATO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CF)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-fluorobenzyl fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2790100.png)

![[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2790114.png)

![1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol](/img/structure/B2790118.png)